4-bromo-5-chloro-2-methoxypyrimidine

Catalog No.
S6515689
CAS No.
1519167-75-9
M.F
C5H4BrClN2O
M. Wt
223.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-5-chloro-2-methoxypyrimidine

CAS Number

1519167-75-9

Product Name

4-bromo-5-chloro-2-methoxypyrimidine

IUPAC Name

4-bromo-5-chloro-2-methoxypyrimidine

Molecular Formula

C5H4BrClN2O

Molecular Weight

223.45 g/mol

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3

InChI Key

KNADRTBDLIZYKY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)Br)Cl

4-Bromo-5-chloro-2-methoxypyrimidine is a heterocyclic aromatic compound characterized by its molecular formula C5H5BrClN2OC_5H_5BrClN_2O. It belongs to the pyrimidine family, which consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and chlorine substituents, along with a methoxy group, contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine or chlorine atoms can be substituted with nucleophiles such as amines or thiols.
  • Coupling Reactions: This compound is capable of participating in Suzuki-Miyaura coupling reactions with boronic acids, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or alcohols or reduced to generate different derivatives.

Common Reaction Conditions

  • Substitution Reactions: Typically involve nucleophiles and palladium catalysts.
  • Coupling Reactions: Require boronic acids, palladium catalysts, and bases like potassium carbonate.
  • Oxidation: Commonly performed using hydrogen peroxide; reduction can be achieved using lithium aluminum hydride.

4-Bromo-5-chloro-2-methoxypyrimidine exhibits significant biological activity, particularly as an enzyme inhibitor. It has been shown to modulate various cellular processes by affecting metabolic pathways. For instance, it can influence gene expression related to cell cycle regulation and apoptosis. Its interactions with enzymes are primarily based on binding affinities that depend on the structural compatibility of the compound with the active sites of these enzymes .

Pharmacological Properties

The compound has been studied for its potential as an anticancer agent and antimicrobial agent, making it a valuable candidate in drug development.

The synthesis of 4-bromo-5-chloro-2-methoxypyrimidine can be achieved through several methods:

  • Bromination of 2-methoxypyrimidine: This method involves treating 2-methoxypyrimidine with bromine or a brominating agent like N-bromosuccinimide under controlled conditions to ensure selectivity.
  • Chlorination: Chlorination can be performed using various chlorinating agents in the presence of solvents like dichloromethane.
  • Continuous Flow Processes: In industrial settings, continuous flow processes may be utilized for enhanced efficiency and scalability, allowing for better control over reaction parameters .

4-Bromo-5-chloro-2-methoxypyrimidine finds applications in several areas:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting cancer and microbial infections.
  • Materials Science: The compound is utilized in developing organic semiconductors and advanced materials due to its unique electronic properties.
  • Biological Research: It is employed in studies focused on enzyme inhibitors and other biologically active molecules .

Research indicates that 4-bromo-5-chloro-2-methoxypyrimidine interacts with various biomolecules, influencing metabolic pathways. Its binding affinities with specific enzymes have been assessed to understand its inhibitory effects better. Studies have shown that this compound can alter the expression of genes involved in critical cellular functions such as apoptosis and cell cycle regulation .

Several compounds share structural similarities with 4-bromo-5-chloro-2-methoxypyrimidine. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
4-Bromo-2-methylpyridineContains a methyl group instead of a methoxy groupDifferent reactivity due to methyl substitution
4-Bromo-2-methoxypyridinePyridine ring instead of pyrimidineAltered electronic properties
5-Bromo-2-chloro-4-methoxypyrimidineSimilar halogen substitutionsVariations in biological activity

Uniqueness

The uniqueness of 4-bromo-5-chloro-2-methoxypyrimidine lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological properties compared to the similar compounds listed above .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

221.91955 g/mol

Monoisotopic Mass

221.91955 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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